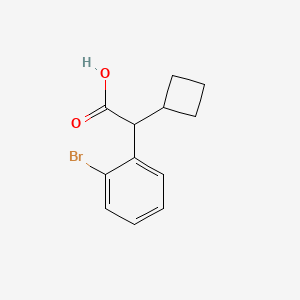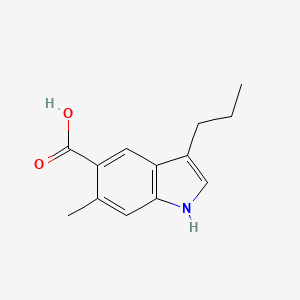
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde, or 5-H-Ind-4-Carb, is a chemical compound that is found in many plants and is used in many scientific applications. It is an important molecule in organic chemistry and has been used in the synthesis of many compounds. The properties of 5-H-Ind-4-Carb make it a useful reagent in numerous types of reactions, including oxidation and reduction.
Aplicaciones Científicas De Investigación
5-H-Ind-4-Carb has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including indenones and indenolones. It has also been used in the synthesis of indan-1-one, a compound that is used in the synthesis of pharmaceuticals. 5-H-Ind-4-Carb has been used in the synthesis of indan-1-one derivatives, which have been used in the development of anticancer drugs. Additionally, 5-H-Ind-4-Carb has been used in the synthesis of indenolones, which are used as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
The mechanism of action of 5-H-Ind-4-Carb is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 5-H-Ind-4-Carb may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-H-Ind-4-Carb are not yet fully understood. However, it is believed that the compound has anti-inflammatory and analgesic effects. Additionally, 5-H-Ind-4-Carb has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 5-H-Ind-4-Carb may be able to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-H-Ind-4-Carb in lab experiments include its low cost, availability, and easy synthesis. Additionally, 5-H-Ind-4-Carb is a stable compound that is not easily oxidized or reduced. The main limitation of using 5-H-Ind-4-Carb in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 5-H-Ind-4-Carb. One potential direction is to further explore the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 5-H-Ind-4-Carb in the synthesis of other compounds and drugs. Finally, further research could be done to explore the potential toxicity of 5-H-Ind-4-Carb and its effects on the environment.
Métodos De Síntesis
5-H-Ind-4-Carb can be synthesized in several ways. The most common method is by the reaction of indan-1-one with hydroxylamine hydrochloride. This reaction is performed in aqueous solution and produces 5-H-Ind-4-Carb in the form of a white solid. Other methods of synthesis include the reaction of indan-1-one with hydrazine hydrate, or the reaction of indan-1-one with sodium hypochlorite.
Propiedades
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBBUDVCXAKBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)


![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
